Imazaquin

Description

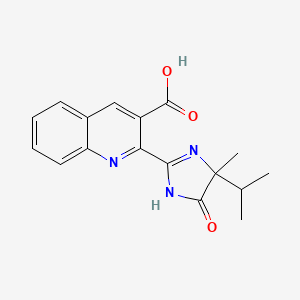

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABMTIJINOIHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024152 | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |

| Record name | Imazaquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.013 mPa @ 60 °C | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |

CAS No. |

81335-37-7 | |

| Record name | Imazaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219-222 °C (decomposition) | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

imazaquin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazaquin is a selective, systemic herbicide belonging to the imidazolinone class of chemicals. It is widely utilized for the control of a broad spectrum of broadleaf weeds and some grasses in various agricultural and turf applications. Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides an in-depth overview of the chemical structure, physicochemical properties, herbicidal characteristics, and toxicological profile of this compound. Detailed experimental protocols for its analysis and evaluation, along with visualizations of its mode of action and experimental workflows, are presented to support research and development activities.

Chemical Structure and Identification

This compound is chemically known as 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid.[1][2] It possesses a chiral center, and the commercial product is a racemic mixture.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid | [1][2] |

| CAS Number | 81335-37-7 | |

| Molecular Formula | C17H17N3O3 | |

| Molecular Weight | 311.34 g/mol | |

| Chemical Structure |

| |

| SMILES | CC(C)C1(C)C(=O)NC(=N1)c2c(C(=O)O)cc3ccccc3n2 | |

| InChI | InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,19,20,23)(H,21,22) |

Physicochemical Properties

This compound is a colorless to tan solid with a slightly pungent odor. Its physicochemical properties are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Melting Point | 219 - 222 | °C | |

| Water Solubility | 60 | mg/L at 25°C | |

| Vapor Pressure | < 2 x 10^-8 | torr | |

| log P (Octanol-Water Partition Coefficient) | 2.2 | ||

| pKa | 3.8 | ||

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 20 | mL/g |

Herbicidal Properties

This compound is a selective herbicide used for pre- and post-emergence control of a wide range of weeds.

Mode of Action

The primary mode of action of this compound is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first enzyme in the biosynthetic pathway of the essential branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to plant death. Tolerant plants, such as soybeans, can rapidly metabolize this compound into non-toxic compounds.

Spectrum of Activity

This compound is effective against a variety of broadleaf weeds and some grasses, including cocklebur, pigweeds, prickly sida, nightshade, mustards, smartweed, ragweed, and velvetleaf.

Environmental Fate and Behavior

This compound is moderately persistent in the soil, with a half-life of approximately 60 days. Its mobility in soil is limited due to its adsorption to soil particles, which is influenced by soil pH. The primary route of degradation in the soil is microbial breakdown. In water, this compound is stable to hydrolysis at acidic to neutral pH but has a hydrolytic half-life of 5.5 months at pH 9.

Toxicological Profile

This compound exhibits low acute toxicity to mammals.

Table 3: Acute Toxicological Data for this compound

| Test | Species | Route | Value | Unit | Reference |

| LD50 | Rat | Oral | >5000 | mg/kg | |

| LD50 | Rabbit | Dermal | >2000 | mg/kg | |

| LC50 | Rat | Inhalation | >5.7 | mg/L | |

| LD50 | Bobwhite Quail | Oral | >2150 | mg/kg | |

| LC50 | Rainbow Trout (96h) | >100 | mg/L | ||

| LC50 | Bluegill Sunfish (96h) | >210 | mg/L |

Chronic toxicity studies in dogs have shown effects such as decreased body weight gain, slight anemia, and skeletal myopathy at high doses. This compound is not considered to be mutagenic or carcinogenic.

Experimental Protocols

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of this compound on AHAS.

Objective: To quantify the in vitro inhibition of AHAS by this compound.

Principle: The activity of AHAS is measured by quantifying the formation of its product, acetolactate. The reaction is stopped by the addition of acid, which also decarboxylates acetolactate to acetoin. Acetoin is then detected colorimetrically after reaction with creatine and α-naphthol.

Materials:

-

Purified or partially purified AHAS enzyme

-

This compound standard solutions

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer.

-

Stopping Solution: 6 N H2SO4.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

-

Prepare a reaction mixture containing assay buffer and the desired concentration of this compound (or solvent control).

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution (pyruvate).

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding the stopping solution.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add Color Reagent A and mix.

-

Add Color Reagent B, mix, and incubate at room temperature for 15 minutes for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

Calculate the percentage of inhibition relative to the solvent control.

Determination of this compound Residues in Soil by HPLC-UV

This protocol provides a general procedure for the analysis of this compound residues in soil samples.

Objective: To quantify the concentration of this compound in soil samples.

Principle: this compound is extracted from the soil using a suitable solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Materials:

-

Soil sample

-

This compound standard solutions

-

Extraction Solvent: Acetonitrile:Water (80:20, v/v) with 0.1% phosphoric acid.

-

Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg.

-

HPLC system with UV detector

-

HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% phosphoric acid.

Procedure:

-

Extraction:

-

Weigh 20 g of air-dried soil into a centrifuge tube.

-

Add 40 mL of extraction solvent.

-

Shake vigorously for 1 hour.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the soil extract onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

UV detection wavelength: 240 nm.

-

-

Inject the prepared sample and standards into the HPLC system.

-

Quantify the this compound concentration by comparing the peak area of the sample with the calibration curve generated from the standards.

-

Subchronic Oral Toxicity Study in Rats (Following OECD Guideline 408)

This protocol outlines a general framework for a 90-day oral toxicity study of this compound in rats, based on OECD Test Guideline 408.

Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

Principle: The test substance is administered orally to groups of rats daily for 90 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology are evaluated to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

-

Healthy young adult rats (e.g., Sprague-Dawley or Wistar strains).

-

This compound.

-

Vehicle for administration (e.g., corn oil or water).

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Group Assignment: Randomly assign animals to at least 3 dose groups and a control group (10 males and 10 females per group).

-

Dose Administration: Administer this compound daily by gavage at predetermined dose levels for 90 consecutive days. The control group receives the vehicle only.

-

Observations:

-

Conduct clinical observations daily.

-

Measure body weight and food consumption weekly.

-

Perform detailed clinical examinations weekly.

-

Conduct ophthalmological examinations before the start and at the end of the study.

-

-

Clinical Pathology: At the end of the 90-day period, collect blood samples for hematology and clinical biochemistry analysis.

-

Necropsy and Histopathology:

-

Perform a full necropsy on all animals.

-

Weigh designated organs.

-

Collect and preserve tissues for histopathological examination from the control and high-dose groups. Tissues from lower dose groups may be examined as necessary.

-

-

Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the NOAEL.

Conclusion

This compound is an effective imidazolinone herbicide with a well-defined mode of action and a favorable toxicological profile for its intended uses. This technical guide provides a comprehensive summary of its chemical and physical properties, herbicidal activity, and safety aspects. The detailed experimental protocols and workflow diagrams serve as valuable resources for researchers and professionals involved in the study and application of this important agrochemical. Further research could focus on the development of more sensitive analytical methods and a deeper understanding of its long-term environmental impact.

References

An In-depth Technical Guide to the Discovery and Synthesis of Imazaquin Herbicide

Abstract

Imazaquin is a selective, broad-spectrum imidazolinone herbicide discovered and developed by American Cyanamid in the 1970s.[1] It functions as a potent and specific inhibitor of the enzyme acetohydroxyacid synthase (AHAS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1][2][3][4] This inhibition leads to a cessation of growth and eventual death in susceptible weed species. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound. Quantitative data on its physicochemical properties, toxicology, and environmental fate are summarized for researchers, scientists, and professionals in agricultural and drug development fields.

Discovery and Development

The development of this compound is a landmark in herbicide science, originating from a dedicated research program at American Cyanamid's Agricultural Research Division during the 1970s.

1.1 The Imidazolinone Class

The journey began not with a direct search for a herbicide, but from screening compounds with different biological activities. The initial lead molecule was a simple phthalimide. Researchers observed that a derivative of this molecule exhibited modest plant growth inhibition. This finding prompted an optimization program to enhance the phytotoxic activity.

1.2 From Lead Compound to this compound

Through systematic chemical modification, a tricyclic compound was synthesized that showed significant broad-spectrum herbicidal activity. Further exploration of this chemical scaffold led to the creation of the imidazolinone ring structure, which is the core of this entire class of herbicides. This compound was one of the key compounds to emerge from this program, receiving its U.S. patent in 1989. It was the first imidazolinone to gain wide acceptance for broad-spectrum weed control, with field testing beginning in the United States and Brazil in 1981.

Chemical Synthesis

The commercial production of this compound involves a multi-step process that constructs the characteristic 2-(imidazolin-2-yl)quinoline-3-carboxylic acid structure. The general strategy involves the condensation and cyclization of a quinolinecarboxylic acid derivative with a substituted imidazolinone intermediate.

2.1 Detailed Experimental Protocol: Cyclization to this compound

A specific laboratory-scale synthesis for the final cyclization step to produce this compound has been published and is detailed below.

Objective: To synthesize 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (this compound) from its acyclic precursor.

Materials:

-

2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid (0.152 mol)

-

Sodium hydroxide (NaOH) (0.06 mol)

-

Deionized water (50 ml)

-

Concentrated hydrochloric acid (HCl)

-

Acetone

Procedure:

-

A solution of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid in water containing sodium hydroxide is prepared.

-

The solution is heated to a temperature of 75°C to 80°C for a duration of 2 hours.

-

Following the reaction period, the solution is cooled using an ice bath.

-

The cooled solution is acidified by the incremental addition of concentrated hydrochloric acid, which induces precipitation.

-

The resulting precipitate is collected by filtration and washed thoroughly with water.

-

The washed solid is air-dried.

-

For purification, the crude product is recrystallized from acetone to yield the final product, this compound, with a reported melting point of 239°-243.5°C.

Caption: Final cyclization and purification steps in the synthesis of this compound.

Mechanism of Action

This compound is a selective, systemic herbicide absorbed by both the roots and foliage. It translocates throughout the plant in the xylem and phloem, accumulating in the meristematic regions where it exerts its effects.

3.1 Target Enzyme: Acetohydroxyacid Synthase (AHAS)

The herbicidal activity of this compound stems from its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.

3.2 Inhibition and Physiological Effects

By blocking AHAS, this compound prevents the synthesis of these vital amino acids. This leads to a disruption of protein synthesis, which in turn interferes with DNA synthesis and cell growth. The activity is most pronounced in the growing points of susceptible plants where the demand for amino acids is highest. This cessation of growth prevents the weed from competing with surrounding vegetation, ultimately leading to its death. The selectivity observed in crops like soybeans is attributed to their ability to rapidly detoxify this compound through metabolic processes, primarily ring-opening.

Caption: this compound inhibits the AHAS enzyme, blocking essential amino acid synthesis.

Physicochemical and Toxicological Properties

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₇H₁₇N₃O₃ | |

| Molar Mass | 311.34 g/mol | |

| Appearance | Colorless to tan solid | |

| Melting Point | 219-222 °C (with decomposition) | |

| Water Solubility | 60-120 mg/L (at 25°C) | |

| Vapor Pressure | <0.013 mPa (at 60°C) | |

| pKa | 3.10 (carboxylic group) |

| Sorption Coefficient (Koc) | 20 | |

Table 2: Toxicological Profile of this compound (Acute Toxicity)

| Test | Species | Route | Value (LD₅₀ / LC₅₀) | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | >5000 mg/kg | |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | |

| LD₅₀ | Dog | Oral | 1000 mg/kg | |

| LD₅₀ | Mouse (female) | Oral | 2363 mg/kg | |

| LC₅₀ (96 hr) | Rainbow Trout | Aquatic | >280 ppm |

| LC₅₀ (96 hr) | Bluegill Sunfish | Aquatic | >420 ppm | |

Herbicidal Efficacy and Application

This compound is effective for the pre-plant, pre-emergence, or early post-emergence control of a wide range of weeds.

5.1 Spectrum of Control

It controls or reduces competition from many difficult-to-control broadleaf weeds and grasses. Susceptible species include cocklebur, pigweeds, prickly sida, nightshade, mustards, smartweed, ragweed, velvetleaf, jimsonweed, foxtails, seedling johnsongrass, lambsquarters, and morningglory.

Table 3: Application Rates and Efficacy Data

| Crop/Situation | Application Rate (ai) | Target Weeds | Efficacy Notes | Reference(s) |

|---|---|---|---|---|

| Soybeans | 70-140 g a.e./ha | Broad-leaved weeds, grasses, sedges | Pre-plant, pre-emergence, or early post-emergence application. | |

| Nutsedge (experimental) | 0.125 - 0.375 kg/ha | Yellow & Purple Nutsedge | 70-92% reduction in main shoot growth at 28 days after application. |

| Turf (experimental) | 0.38 - 0.50 lbs/a (approx. 0.43 - 0.56 kg/ha ) | Purple Nutsedge | 75-83% control at the end of the season. | |

Environmental Fate

Understanding the environmental behavior of a herbicide is critical for its safe and effective use.

6.1 Soil Behavior

This compound is categorized as a moderately persistent pesticide, with a soil half-life of approximately 60 days. Breakdown in soil is primarily a microbial process. Its tendency to bind to soil particles is relatively low, as indicated by its sorption coefficient. Adsorption is greatest at lower pH values, near the pKa of its carboxylic group.

6.2 Behavior in Water

This compound is stable to hydrolysis at acidic (pH 3) and neutral (pH 5) conditions. Under alkaline conditions (pH 9), it has a hydrolytic half-life of 5.5 months.

Table 4: Environmental Persistence of this compound

| Matrix | Parameter | Value | Reference(s) |

|---|---|---|---|

| Soil | Half-life | ~60 days (up to 210 days reported) | |

| Water (pH 3 & 5) | Hydrolytic Half-life | Stable |

| Water (pH 9) | Hydrolytic Half-life | 5.5 months | |

Key Experimental Methodologies

The following protocols are representative of the research conducted to characterize this compound.

7.1 Protocol: Assessment of Herbicidal Efficacy on Nutsedge

This protocol is adapted from studies on Cyperus esculentus and C. rotundus.

-

Plant Propagation: Grow nutsedge plants in pots in a greenhouse to the four-leaf stage.

-

Herbicide Application: Prepare aqueous solutions of this compound at varying rates (e.g., 0.125, 0.188, 0.250, 0.313, 0.375 kg ai/ha). Include an untreated control group.

-

Treatment: Apply the herbicide solutions as a foliar spray to the nutsedge plants.

-

Data Collection: At 28 days after application (DAA), harvest the main shoot of each plant.

-

Analysis: Measure the dry weight or height of the harvested shoots and compare the growth of treated plants to the untreated control to calculate the percent growth reduction.

7.2 Protocol: ¹⁴C-Imazaquin Absorption and Translocation Study

This methodology is based on radiolabeled herbicide experiments.

-

Plant Preparation: Grow nutsedge plants to the four-leaf stage.

-

Treatment: Apply a known amount of ¹⁴C-labeled this compound solution to a defined area on a leaf of each plant.

-

Time Course: Harvest plants at specified time intervals after application (e.g., 1, 2, 4, and 8 days).

-

Absorption Measurement: At each time point, wash the treated leaf with a solvent (e.g., acetone-water mixture) to remove unabsorbed ¹⁴C-imazaquin. Quantify the radioactivity in the wash using liquid scintillation counting (LSC). Absorption is calculated as the total applied radioactivity minus the amount recovered in the wash.

-

Translocation Analysis: Section the harvested plant into different parts (e.g., treated leaf, other leaves, rhizomes, roots). Combust each section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

Data Expression: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

Conclusion

This compound represents a significant achievement in rational herbicide design, emerging from the systematic optimization of a lead compound into a highly effective commercial product. Its mode of action as an AHAS inhibitor provides potent, broad-spectrum weed control with selectivity in key crops. The detailed understanding of its synthesis, mechanism, and environmental behavior, as outlined in this guide, continues to be of great value to researchers in the fields of agriculture, plant science, and environmental chemistry.

References

imazaquin mode of action on acetolactate synthase

An In-depth Technical Guide on the Mode of Action of Imazaquin on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a member of the imidazolinone class of herbicides, exerts its phytotoxic effects by targeting and inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] The mechanism of inhibition is highly specific; this compound acts as a slow-binding, uncompetitive inhibitor with respect to the enzyme's primary substrate, pyruvate.[3][4] It binds to a regulatory site on the enzyme-substrate complex, effectively locking it in an inactive state and blocking the catalytic cycle. This guide provides a detailed examination of this mode of action, presenting quantitative kinetic data, detailed experimental protocols for its study, and visual diagrams of the biochemical pathway and experimental workflows.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthetic pathway of valine, leucine, and isoleucine. This pathway is crucial for autotrophs like plants and microorganisms but is absent in animals, making ALS an ideal target for herbicides with low mammalian toxicity. The enzyme is dependent on three cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent magnesium ion (Mg²⁺). ALS catalyzes two parallel reactions:

-

The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.

-

The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.

Core Mechanism of Action of this compound

This compound's inhibitory action is characterized by several key features:

-

Uncompetitive Inhibition: Kinetic studies have demonstrated that this compound is an uncompetitive inhibitor with respect to pyruvate. This means that this compound does not bind to the free enzyme. Instead, it exclusively binds to the enzyme-substrate (ALS-pyruvate) complex, forming a dead-end ternary complex (ALS-pyruvate-imazaquin) that prevents the catalytic conversion of the substrate to product.

-

Binding Site: this compound and other ALS-inhibiting herbicides do not bind directly to the active catalytic site but rather to a distinct regulatory site. X-ray crystallography has revealed that these herbicides bind within a channel that provides access to the active site, effectively blocking substrate entry or product exit. The binding sites for imidazolinones and sulfonylureas are partially overlapping, with ten amino acid residues being common to the binding of both this compound and sulfonylureas.

-

Slow, Tight-Binding Inhibition: The interaction between this compound and the ALS-substrate complex is characterized by slow-binding kinetics. This involves an initial, rapidly reversible binding followed by a slower conformational change that results in a more tightly bound, slowly dissociating complex. This feature contributes significantly to the high potency of the herbicide. After the formation and subsequent dissociation of this complex, this compound appears to permanently inactivate the enzyme.

Biochemical Pathway and Point of Inhibition

The inhibition of ALS by this compound halts the production of essential branched-chain amino acids. This leads to a cessation of protein synthesis, which in turn inhibits cell division and plant growth, ultimately resulting in plant death.

Caption: Branched-chain amino acid pathway and this compound's point of inhibition.

Quantitative Inhibition Data

The potency of this compound's inhibitory action on ALS has been quantified across different plant species. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency.

| Plant Source | Enzyme Form | Substrate | Inhibition Type | Inhibition Constant (Kᵢ) | Reference |

| Barley (Hordeum vulgare) | Purified | Pyruvate | Uncompetitive | Initial: 10 µM | |

| Steady-State: 0.55 µM | |||||

| Arabidopsis thaliana | Recombinant | Pyruvate | Uncompetitive | Kᵢapp: 3.0 µM | |

| Cocklebur (Xanthium strumarium) | Resistant Biotype | - | - | ~200-fold resistance (I₅₀) |

Experimental Protocols

The characterization of this compound's mode of action relies on robust enzymatic and binding assays.

Protocol for In Vitro ALS Activity Assay (Colorimetric)

This protocol is based on the widely used Westerfeld method, which measures the formation of acetoin, the acid-decarboxylated product of acetolactate.

-

Enzyme Extraction:

-

Homogenize 0.1 g of fresh plant tissue (e.g., young leaves) on ice with 1 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.0, containing 1 mM MgCl₂, 1 mM ThDP, 10 µM FAD, and protease inhibitors).

-

Centrifuge the homogenate at 8000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract and keep it on ice. Determine the total protein concentration using a standard method like the Bradford assay.

-

-

Reaction Mixture Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing:

-

40 µL of enzyme extract.

-

50 µL of substrate solution (e.g., 40 mM sodium pyruvate in assay buffer).

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 1%). Include a no-inhibitor control.

-

Adjust the final volume with assay buffer.

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixtures in a water bath at 37°C for 60 minutes.

-

-

Reaction Termination and Decarboxylation:

-

Stop the reaction by adding 20 µL of 50% sulfuric acid.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of the enzymatic product (2-acetolactate) to acetoin.

-

-

Color Development:

-

Add 250 µL of 0.5% (w/v) creatine solution.

-

Add 250 µL of 5% (w/v) α-naphthol solution (freshly prepared in NaOH).

-

Incubate at 37°C or 60°C for 15-30 minutes to allow for the formation of a red-colored complex.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at 525 nm using a spectrophotometer or microplate reader.

-

Calculate enzyme activity, typically as µmol of acetoin produced per minute per mg of protein.

-

Plot the enzyme activity against the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation or by global non-linear regression fitting of substrate-velocity curves at different inhibitor concentrations.

-

Protocol for Equilibrium Dialysis (Binding Assay)

Equilibrium dialysis is a definitive method to demonstrate direct binding between an inhibitor and its target protein.

-

Apparatus Setup:

-

Use a multi-well equilibrium dialysis device with two chambers per well, separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains the ALS enzyme but allows the smaller this compound molecule to pass freely.

-

-

Sample Preparation:

-

In one chamber (the "protein chamber"), add a known concentration of purified or partially purified ALS enzyme in a suitable buffer (e.g., 1x PBS, pH 7.4).

-

In the second chamber (the "buffer chamber"), add an equal volume of the same buffer.

-

-

Ligand Addition and Equilibration:

-

Add radiolabeled [¹⁴C]this compound or unlabeled this compound to the protein chamber at various concentrations.

-

Seal the unit and incubate at a constant temperature (e.g., 37°C) on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free (unbound) this compound to reach equilibrium across the membrane.

-

-

Sample Analysis:

-

After incubation, carefully remove aliquots from both the protein and buffer chambers.

-

Determine the concentration of this compound in each chamber. For radiolabeled this compound, use liquid scintillation counting. For unlabeled this compound, use a sensitive analytical method like LC-MS/MS.

-

-

Data Calculation:

-

At equilibrium, the this compound concentration in the buffer chamber represents the free ligand concentration ([L]free).

-

The total ligand concentration in the protein chamber ([L]total) is the sum of free and bound ligand.

-

The bound ligand concentration is calculated as: [L]bound = [L]total - [L]free.

-

This data can be used to determine binding parameters such as the dissociation constant (Kₑ) and the number of binding sites (Bₘₐₓ).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an experiment designed to determine the inhibitory characteristics of this compound on ALS.

Caption: Workflow for an in vitro ALS enzyme inhibition assay.

Conclusion

The mode of action of this compound on acetolactate synthase is a well-defined example of uncompetitive, slow-binding enzyme inhibition. By binding specifically to the enzyme-substrate complex at a regulatory site, this compound effectively shuts down the biosynthesis of essential branched-chain amino acids, leading to potent herbicidal activity. The detailed kinetic data and experimental protocols presented in this guide provide a comprehensive resource for researchers in weed science, herbicide development, and enzymology, facilitating further investigation into ALS inhibition and the development of novel herbicidal agents.

References

- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate and transport of imazaquin

An In-depth Technical Guide to the Environmental Fate and Transport of Imazaquin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective, systemic imidazolinone herbicide used to control a broad spectrum of weeds, primarily in soybean crops and on turf.[1][2][3] Its environmental persistence and mobility are of significant interest to ensure its effective use while minimizing off-target effects. This guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of this compound in the environment. Key quantitative data are summarized in tabular format, and detailed experimental protocols for major fate studies are provided. Visual diagrams are included to illustrate critical pathways and processes.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. It is a weak acid with moderate water solubility and is non-volatile.[1][2]

| Property | Value | Reference |

| Molar Mass | 311.341 g·mol⁻¹ | |

| Water Solubility | 60 - 120 mg/L (at 25 °C) | |

| Vapor Pressure | < 2x10⁻⁸ torr; 0.013 mPa (at 60 °C) | |

| Acidity (pKa) | 3.10 ± 0.30; 3.8 | |

| Octanol-Water Partition Coefficient (log P) | 1.474 ± 0.662 |

Environmental Degradation

This compound dissipates in the environment through a combination of abiotic and biotic processes. Microbial degradation is the primary pathway for its breakdown in soil, while photodegradation is significant in aquatic systems or on the soil surface.

Abiotic Degradation

3.1.1 Photodegradation Photodegradation can be a major mode of dissipation when this compound is present on the soil surface or in clear surface waters. The degradation rate is considerably faster in light than in the dark. The presence of natural organic matter or humic acids in water can reduce the rate of photodegradation due to light screening.

3.1.2 Hydrolysis this compound is stable to hydrolysis at acidic to neutral pH (pH 3 and 5). However, slow hydrolysis occurs under alkaline conditions (pH 9).

| Degradation Pathway | Half-life (t½) | Conditions | Reference |

| Photodegradation in Water | 1.8 days | In light | |

| Photodegradation on Soil Surface | 15.3 days | In light | |

| Hydrolysis | 5.5 months (6.5 months) | pH 9, in dark | |

| Hydrolysis | Stable | pH 3, 5, 7 |

Biotic Degradation

Microbial breakdown is the most significant pathway for this compound dissipation in soil. The rate of degradation is influenced by soil temperature, moisture, pH, and organic matter content. Warm, moist conditions that favor microbial growth lead to more rapid dissipation. Degradation is faster at neutral pH (7) compared to acidic pH (5). Studies have identified specific bacteria, such as Arthrobacter crystallopoietes, capable of utilizing this compound as a carbon source.

| Degradation Pathway | Half-life (t½) | Conditions | Reference |

| Microbial Degradation in Soil | 60 days (Typical) | General soil conditions | |

| Microbial Degradation in Soil | 10.37 days | Soybean field, various application rates | |

| Microbial Degradation in Soil | 6.7 - 15.4 days | Sandy loam soil amended with bovine manure, 20-40°C | |

| Microbial Degradation in Soil | ~191 weeks (estimated) | pH 7 | |

| Bacterial Culture | 1.51 - 4.75 days | A. crystallopoietes culture, 50-200 µg/ml this compound |

dot

Caption: Proposed microbial degradation routes for this compound in soil.

Environmental Transport and Mobility

Sorption in Soil

This compound's mobility in soil is largely controlled by its sorption to soil particles. Sorption is strongly influenced by soil pH, organic matter, and clay content. As a weak acid, this compound adsorption increases as soil pH decreases. At pH values below its pKa (~3.8), the molecule is less negatively charged, reducing repulsion from negatively charged soil colloids and increasing sorption. Consequently, higher organic matter and clay content, along with lower pH, lead to greater adsorption and reduced mobility.

| Soil Parameter | Effect on Sorption | Rationale | Reference |

| pH | Sorption increases as pH decreases | At lower pH, the molecule is less anionic, reducing electrostatic repulsion from negatively charged soil colloids. | |

| Organic Matter | Sorption increases with higher organic matter | Provides surfaces for partitioning of the molecular form of this compound. | |

| Clay Content | Sorption increases with higher clay content | Provides charged surfaces for interaction. |

dot

Caption: Logical relationships between soil factors and this compound's environmental fate.

Leaching and Mobility

This compound is considered a mobile compound, and its potential to leach into groundwater is a key consideration. Leaching is inversely related to sorption; conditions that decrease sorption (higher pH, low organic matter, sandy texture) will increase leaching potential. Field studies have shown that while this compound can be detected in subsurface tile drainage, the total amount lost to leaching is typically a small percentage (<1%) of the applied amount, especially if rainfall does not occur immediately after application. The majority of the herbicide tends to remain in the upper 0-10 cm of the soil profile.

Experimental Protocols

Soil Sorption and Desorption (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption characteristics of a chemical in soil.

-

Soil Preparation: Air-dry and sieve representative soil samples. Characterize the soil for pH, organic matter content, clay content, and cation exchange capacity.

-

Solution Preparation: Prepare a stock solution of this compound (often using ¹⁴C-labeled compound for ease of detection) in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution. Create a series of dilutions from the stock solution.

-

Equilibration (Sorption): Place a known mass of soil (e.g., 10 g) into centrifuge tubes. Add a known volume (e.g., 10 mL) of one of the this compound solutions to each tube.

-

Shaking: Agitate the soil-solution slurries on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Separation: Centrifuge the tubes at high speed (e.g., 2,200 rpm for 10 minutes) to separate the solid and liquid phases.

-

Analysis: Filter the supernatant and analyze the concentration of this compound remaining in the solution using High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if radiolabeled).

-

Calculation: Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration. The data is often fitted to the Freundlich isotherm to determine the sorption coefficient (Kf).

-

Desorption: To the soil pellet remaining after the sorption phase, add a volume of herbicide-free 0.01 M CaCl₂ solution. Shake, centrifuge, and analyze the supernatant as described above to quantify the amount of desorbed this compound.

dot

References

An In-depth Technical Guide to the Degradation Pathways of Imazaquin in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide imazaquin in soil and water environments. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document details the primary mechanisms of this compound breakdown, including microbial degradation, photodegradation, and chemical hydrolysis, supported by quantitative data, detailed experimental methodologies, and visual representations of the degradation pathways.

Core Degradation Pathways of this compound

This compound, an imidazolinone herbicide, dissipates in the environment through several key pathways. The rate and extent of degradation are influenced by a variety of environmental factors, including soil type, pH, temperature, moisture content, and the presence of sunlight.

Microbial Degradation: This is the primary mechanism of this compound degradation in soil.[1][2] A diverse range of soil microorganisms can utilize this compound as a carbon source, breaking it down into smaller, less complex molecules.[3] The process is significantly influenced by soil temperature and moisture, with degradation rates increasing in warmer and moister conditions.[4] For instance, the evolution of ¹⁴CO₂ from radiolabeled this compound, a measure of microbial respiration and degradation, has been shown to more than double when the soil temperature is increased from 15 to 30°C.[4] The half-life of this compound in soil is typically around 60 days, categorizing it as a moderately persistent pesticide.

Photodegradation: this compound is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photodegradation or photolysis. This pathway is particularly relevant on the soil surface and in clear surface waters. The rate of photodegradation is significantly faster in aqueous solutions than on soil surfaces. The presence of substances like humic acids in water can reduce the rate of photodegradation by absorbing UV light.

Chemical Hydrolysis: this compound is relatively stable to hydrolysis at acidic and neutral pH levels (pH 3 and 5). However, under alkaline conditions (pH 9), it undergoes slow hydrolysis. The hydrolytic half-life of this compound at pH 9 in surface water has been reported to be 5.5 months.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. This value varies significantly depending on the environmental conditions.

| Degradation Pathway | Matrix | Condition | Half-life (t½) | Reference |

| Overall | Soil | Field Conditions | 60 days | |

| Microbial Degradation | Soil | Laboratory, Non-sterile | Complete loss of herbicidal activity after 5 months | |

| Microbial Degradation | Soil | Laboratory, Sterile | 14% reduction in herbicidal activity after 5 months | |

| Photodegradation | Aqueous Solution | In Light | 1.8 days | |

| Photodegradation | Aqueous Solution | In Dark | 6.5 months | |

| Photodegradation | Soil Surface | In Light | 15.3 days | |

| Chemical Hydrolysis | Surface Water | pH 9 | 5.5 months (165 days) | |

| Chemical Hydrolysis | Surface Water | pH 3 and 5 | Stable |

Degradation Metabolites

The breakdown of this compound results in the formation of several intermediate compounds, or metabolites. The identification of these metabolites is crucial for a complete understanding of the degradation pathway and for assessing the overall environmental impact.

| Degradation Pathway | Metabolite Name | Chemical Formula |

| Microbial Degradation | Quinoline-2,3-dicarboxylic anhydride | C₁₁H₅NO₃ |

| Microbial Degradation | 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid | C₁₄H₁₁N₃O₄ |

| Hydrolysis/Photodegradation | 2-[(l-carbamoyl-1,2-dimethylpropyl-carbamoyl]-3-quinolinecarboxylic acid | C₁₉H₂₂N₄O₄ |

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of this compound.

Caption: Microbial degradation pathway of this compound in soil.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Testing of some assumptions about biodegradability in soil as measured by carbon dioxide evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0144595A1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]

- 4. journals.asm.org [journals.asm.org]

Toxicological Profile of Imazaquin on Non-Target Organisms: A Technical Guide

Introduction

Imazaquin is a selective, pre- and post-emergence herbicide belonging to the imidazolinone chemical class.[1] It is widely used to control a variety of broadleaf weeds and some grasses in crops such as soybeans, as well as on turf and ornamentals.[1][2] The herbicidal activity of this compound stems from its ability to inhibit the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[3][4] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Because the AHAS enzyme pathway is absent in animals, this compound exhibits a high degree of selectivity and generally low toxicity to non-target animal species. This technical guide provides an in-depth overview of the toxicological effects of this compound on various non-target organisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

This compound's primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids. By blocking this enzyme, this compound halts protein synthesis and cell growth in susceptible plants, leading to their death. Tolerant plants, such as soybeans, are able to rapidly metabolize the compound. The high specificity of this mechanism of action is the primary reason for its low direct toxicity to animals.

Caption: Mechanism of action of this compound via inhibition of the AHAS enzyme.

Toxicological Profile on Non-Target Organisms

The toxicity of this compound to non-target organisms is generally low. The following sections summarize the available quantitative data for various classes of organisms.

Mammals

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in mammals. It is not a skin sensitizer and is classified as non-irritating to mildly irritating to the skin and eyes. Chronic studies at high doses have shown some effects, with the dog being the most sensitive species tested. Observed effects in chronic dog studies included decreased body weight, slight anemia, and skeletal myopathy. However, studies have shown no evidence of carcinogenicity or mutagenicity.

Table 1: Mammalian Toxicity of this compound

| Species | Type of Study | Endpoint | Value | Reference |

| Rat | Acute Oral | LD50 | >5,000 mg/kg | |

| Mouse (female) | Acute Oral | LD50 | 2,363 mg/kg | |

| Rabbit | Acute Dermal | LD50 | >2,000 mg/kg | |

| Rat | Acute Inhalation | LC50 | >5.7 mg/L | |

| Rat | 90-day Feeding | NOEL | 10,000 ppm (~800 mg/kg/day) | |

| Dog | Chronic Oral (1-year) | NOAEL | 25 mg/kg/day | |

| Dog | Chronic Oral (1-year) | LOAEL | 125 mg/kg/day | |

| Rabbit | Developmental Toxicity | Teratogenic NOEL | 500 mg/kg/day | |

| Rat | 3-Generation Reproduction | NOEL | No treatment-related effects |

Birds

This compound is considered practically non-toxic to birds.

Table 2: Avian Toxicity of this compound

| Species | Type of Study | Endpoint | Value | Reference |

| Mallard Duck | Acute Oral | LD50 | >2,150 mg/kg | |

| Bobwhite Quail | Acute Oral | LD50 | >2,150 mg/kg | |

| Mallard Duck | 5-day Dietary | LC50 | >5,000 ppm | |

| Bobwhite Quail | 5-day Dietary | LC50 | >5,000 ppm |

Aquatic Organisms

This compound is categorized as practically non-toxic to fish and aquatic invertebrates.

Table 3: Aquatic Toxicity of this compound

| Species | Type of Study | Endpoint | Value | Reference |

| Fish | ||||

| Rainbow Trout | 96-hour Acute | LC50 | >280 ppm | |

| Bluegill Sunfish | 96-hour Acute | LC50 | >420 ppm | |

| Channel Catfish | 96-hour Acute | LC50 | >320 ppm | |

| Aquatic Invertebrates | ||||

| Daphnia magna | 48-hour Acute | LC50 | >280 ppm |

Other Non-Target Organisms

-

Honeybees: this compound is non-toxic to honeybees, with a reported acute contact toxicity of >100 µ g/bee .

-

Soil Organisms: The primary route of dissipation for this compound in the soil is microbial breakdown. The soil half-life is reported to be approximately 60 days, categorizing it as moderately persistent. One study in a soybean field reported a half-life of about 10 days.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological testing.

Protocol: Acute Oral Toxicity (Mammal) - OECD 423

This protocol provides a method for determining the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are caged individually and acclimated for at least 5 days.

-

Dosage: A stepwise procedure is used with a starting dose based on a preliminary sighting study. Doses are typically administered using a gavage needle.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered.

-

Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, etc.), and body weight changes.

-

Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

-

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. The protocol also allows for classification into GHS toxicity categories.

Protocol: Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna) - OECD 202

This protocol assesses the acute toxicity of substances to planktonic crustaceans like Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.

-

Test Conditions: The test is conducted in a defined culture medium at a constant temperature (e.g., 20°C) with a specified light-dark cycle.

-

Procedure:

-

Daphnids are exposed to a range of concentrations of the test substance, typically for 48 hours.

-

A control group (no test substance) is run in parallel.

-

Observations are made at 24 and 48 hours.

-

-

Endpoint: The primary endpoint is the EC50, which is the median effective concentration that causes immobilisation (inability to swim) in 50% of the daphnids within the 48-hour exposure period.

Caption: A generalized workflow for an ecotoxicology study.

Environmental Fate and Transport

The environmental behavior of this compound is influenced by several factors.

-

Soil: this compound's movement in soil is limited. It adsorbs to soil particles, with adsorption being greater at lower pH levels. The primary degradation pathway is microbial action.

-

Water: It is stable to hydrolysis at acidic and neutral pH (pH 3 and 5) but has a hydrolytic half-life of 5.5 months at pH 9.

-

Photodecomposition: Loss from photodecomposition is considered a minor degradation pathway.

-

Volatility: The compound is nonvolatile, so loss to the atmosphere is negligible.

Caption: Environmental fate and transport pathways for this compound.

Conclusion

The toxicological profile of this compound on non-target organisms is characterized by low acute toxicity across mammals, birds, fish, and invertebrates. This low toxicity is directly related to its specific mechanism of action, which targets an enzyme pathway unique to plants and microorganisms. While chronic exposure to high doses can elicit adverse effects in sensitive mammalian species, the risk to non-target organisms under normal field use conditions is considered minimal. Its environmental fate is driven primarily by microbial degradation in the soil, with limited potential for leaching into groundwater. This comprehensive profile supports the classification of this compound as a selective herbicide with a favorable safety margin for most non-target species.

References

An In-depth Technical Guide to Imazaquin Research

This technical guide provides a comprehensive overview of the research on imazaquin, an imidazolinone herbicide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as soybeans, turf, and ornamentals.[1][2][3] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids.[1][4]

Chemical and Physical Properties

This compound is an organic compound belonging to the imidazolinone class of chemicals. The technical grade product is a tan solid with a slightly pungent odor. Key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid | |

| CAS Number | 81335-37-7 | |

| Molecular Formula | C₁₇H₁₇N₃O₃ | |

| Molecular Weight | 311.34 g/mol | |

| Appearance | Tan solid | |

| Melting Point | 219-222 °C (with decomposition) | |

| Water Solubility | 60 mg/L at 25°C | |

| Vapor Pressure | < 2 x 10⁻⁸ mmHg at 45°C | |

| pKa | 3.8 (carboxylic acid group) |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS). ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants and microorganisms but absent in animals, which accounts for the selective toxicity of this compound. By blocking ALS, this compound prevents the synthesis of these vital amino acids, leading to a cessation of protein synthesis, which in turn inhibits DNA synthesis and cell growth, ultimately causing the death of susceptible plants. The activity of this compound is most prominent in the growing points of plants where the demand for amino acids is highest.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Acetolactate Synthase by this compound in the Branched-Chain Amino Acid Pathway.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid with sodium hydroxide, followed by acidification.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 0.152 mol of 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid is prepared in 50 ml of water containing 0.06 mol of sodium hydroxide.

-

Heating: The solution is heated at 75°C to 80°C for 2 hours.

-

Cooling and Acidification: The reaction mixture is then cooled in an ice bath. Concentrated hydrochloric acid is added incrementally to acidify the solution, which leads to the precipitation of the product.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and air-dried.

-

Recrystallization: The crude product is recrystallized from acetone to yield pure 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-3-quinolinecarboxylic acid (this compound).

Analytical Methodology

Various analytical methods have been developed for the detection and quantification of this compound in different matrices such as soil, water, and plant tissues. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound in Soil

This protocol describes a method for the quantitative analysis of this compound residues in soil using solid-phase extraction (SPE) for cleanup followed by HPLC with UV detection.

-

Extraction:

-

Weigh 10 g of soil into a centrifuge tube.

-

Add 20 mL of a methanol-water mixture (2:1, v/v).

-

Shake vigorously for 1 hour.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with 20 mL of the methanol-water mixture.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a strong anion-exchange (SAX) SPE cartridge.

-

Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.

-

Elute the this compound with 5 mL of a methanol solution containing 2% acetic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the HPLC mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (acidified with phosphoric acid to pH 3.0) in a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 240 nm.

-

Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

-

The limit of detection for this method is approximately 0.0015 mg/kg, with a limit of quantification of 0.005 mg/kg in soil.

Experimental Workflow: Analytical Determination of this compound in Soil

The following diagram outlines the workflow for the analytical determination of this compound in soil samples.

Caption: Workflow for the HPLC analysis of this compound in soil.

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and aquatic organisms. The toxicological data for this compound is summarized in the following tables.

Table 2: Acute Toxicity of this compound in Animals

| Test Organism | Route of Exposure | LD50 / LC50 | Reference(s) |

| Rat | Oral | >5000 mg/kg | |

| Rat | Inhalation | >5.7 mg/L | |

| Rabbit | Dermal | >2000 mg/kg | |

| Bobwhite Quail | Oral | >2150 mg/kg | |

| Mallard Duck | Oral | >2150 mg/kg | |

| Rainbow Trout | 96-hour | >280 ppm | |

| Bluegill Sunfish | 96-hour | >420 ppm | |

| Channel Catfish | 96-hour | >320 ppm | |

| Daphnia magna | 48-hour | >280 ppm | |

| Honeybee | Contact | Non-toxic at 100 µ g/bee |

Table 3: Chronic Toxicity and Other Toxicological Endpoints of this compound

| Study Type | Species | Key Findings | Reference(s) |

| 18-Month Carcinogenicity | Mouse | No evidence of carcinogenicity. Decreased body weight gain in females at 4000 ppm. | |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Negative | |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | |

| Developmental Toxicity | Rat, Rabbit | No developmental effects observed. | |

| 3-Generation Reproduction | Rat | No treatment-related effects. | |

| 1-Year Chronic Oral | Dog | Decreased body weight, slight anemia, changes in clinical chemistry, and skeletal muscle myopathy at high doses. |

Environmental Fate

This compound is moderately persistent in the environment. Its breakdown in soil is primarily through microbial degradation. The half-life of this compound in soil can vary depending on environmental conditions but is typically in the range of 1 to 4 months. In water, this compound is stable to hydrolysis at acidic and neutral pH but has a half-life of 5.5 months at pH 9. Due to its relatively high water solubility and potential for persistence, there is a possibility of carryover injury to sensitive rotational crops.

Table 4: Environmental Fate of this compound

| Parameter | Value / Description | Reference(s) |

| Soil Half-life | 1-4 months | |

| Primary Degradation Pathway in Soil | Microbial degradation | |

| Aqueous Hydrolytic Half-life | Stable at pH 3 and 5; 5.5 months at pH 9 | |

| Photodecomposition | Minor contribution to degradation | |

| Mobility in Soil | Limited movement |

Conclusion

This technical guide has provided a detailed review of the existing research on this compound. The information presented, from its fundamental mechanism of action to its environmental impact, offers a valuable resource for professionals in the fields of agricultural science, environmental science, and drug development. The provided experimental protocols and data summaries can serve as a foundation for further research and a deeper understanding of this widely used herbicide.

References

Imazaquin's Impact on Soil Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide imazaquin on soil microbial communities. It synthesizes key research findings on changes in microbial biomass, enzyme activity, and community structure. Detailed experimental protocols for critical assays are provided, along with visualizations of experimental workflows and metabolic pathways to support further research and development.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound, an imidazolinone herbicide, can induce various changes in the soil microbial ecosystem. The following tables summarize the quantitative data from studies investigating these effects. It is important to note that effects can vary significantly based on soil type, herbicide concentration, and environmental conditions.

Table 1: Effects of this compound and Related Herbicides on Soil Microbial Biomass

| Herbicide | Application Rate | Soil Type | Time Post-Application | Effect on Microbial Biomass Carbon (MBC) | Reference |

| Imazamox/Imazethapyr | Recommended Rate | Gray Luvisolic | Not Specified | Reduction compared to control | [1] |

| Imazamox | Not Specified | Not Specified | Initial Period | Decrease up to 25.0% | [1] |

| Imazethapyr | 0.1, 1, or 10 mg/kg | Not Specified | Initial Period | Decrease observed | [2] |

| Imazethapyr & Flumioxazin | Recommended Rate | Tropical Soil | 15 days | Significant decrease | [2][3] |

| Dimethachlor (High Dose) | 100x Field Rate | Silty-loam Luvisol | 7 days | Increase of almost 100 µg/g |

Table 2: Effects of this compound and Related Herbicides on Soil Enzyme Activities

| Herbicide | Application Rate | Soil Type | Enzyme | Time Post-Application | Quantitative Effect | Reference |

| Imazamox | 40 g a.i. ha⁻¹ & 48 g a.i. ha⁻¹ | Forest Soil | Dehydrogenase | 7 & 14 days | Significant reduction | |

| Imazamox | 48 g a.i. ha⁻¹ | Forest Soil | Dehydrogenase | 21 days | Activity recovered to 182.69 µg TPF g⁻¹ soil (Control: 199.54 µg TPF g⁻¹ soil) | |

| Imazethapyr | 75 g a.i. ha⁻¹ | Not Specified | Dehydrogenase, Urease, Phosphatase | 7 & 15 days | Significantly lower activity | |

| Imazethapyr & Flumioxazin | Recommended Rate | Tropical Soil | Dehydrogenase | 15 days | Significant increase |

Table 3: Effects of this compound and Related Herbicides on Soil Microbial Populations and Diversity

| Herbicide | Application Rate | Soil Type | Microbial Group/Diversity Index | Time Post-Application | Quantitative Effect | Reference |

| Imazamox/Imazethapyr | Recommended Rate | Gray Luvisolic & Black Chernozemic | Shannon Index | Not Specified | Lower than glyphosate treatment, but not significantly different from control | |

| Imazamox | 40 g ha⁻¹ | Forest Soil | Culturable Bacteria | 7 days | Significant decrease | |

| Nicosulfuron & Rimsulfuron | 10x & 50x Recommended Rate | Not Specified | Actinomycetes | 3 to 14 days | Number reduced by 27% to 40% |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of herbicide effects on soil microbial communities.

Soil Microbial Biomass Carbon (MBC) - Fumigation-Extraction Method

This protocol is a standard method for quantifying the carbon content of the soil microbial biomass.

-

Sample Preparation: Fresh soil samples are sieved (e.g., through a 2 mm mesh) to ensure homogeneity. The water content is determined to express results on a dry-weight basis.

-

Fumigation: A subsample of the soil is placed in a desiccator containing a beaker of alcohol-free chloroform. The desiccator is evacuated to allow the chloroform to vaporize and permeate the soil, lysing the microbial cells. This fumigation is typically carried out for 24 hours in the dark. A non-fumigated control sample is processed in parallel.

-

Chloroform Removal: After fumigation, the chloroform is removed by repeated evacuations of the desiccator.

-

Extraction: Both the fumigated and non-fumigated soil samples are extracted with a solution of 0.5 M K₂SO₄ by shaking for a specified period (e.g., 30 minutes). The suspension is then filtered.

-

Carbon Analysis: The amount of organic carbon in the extracts is determined using a TOC (Total Organic Carbon) analyzer. The carbon dioxide produced from the oxidation of organic compounds is measured by a non-dispersive infrared (NDIR) detector.

-

Calculation: The soil microbial biomass C is calculated as: MBC = E_C / k_EC Where E_C is the difference between organic carbon extracted from the fumigated and non-fumigated soils, and k_EC is a proportionality factor (commonly 0.45).

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is a widely used indicator of overall soil microbial activity. The assay is based on the reduction of a tetrazolium salt to a colored formazan.

-

Reagents:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% aqueous solution).

-

Triphenylformazan (TPF) standard solution.

-

Methanol or acetone for extraction.

-

Calcium carbonate (CaCO₃) or a buffer may be used depending on the specific protocol modification.

-

-

Incubation:

-

A known weight of fresh soil (e.g., 6 g) is placed in a test tube.

-

The TTC solution (e.g., 1 ml of 3% TTC) is added to the soil.

-

The mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a set period (e.g., 24 hours). Control samples are run without TTC or with autoclaved soil to account for non-enzymatic reduction.

-

-

Extraction:

-

After incubation, the red-colored TPF formed is extracted by adding a solvent like methanol or acetone, followed by shaking.

-

The suspension is then filtered to obtain a clear, colored extract.

-

-

Quantification:

-

The intensity of the red color in the filtrate is measured using a spectrophotometer at a wavelength of 485 nm.

-

The concentration of TPF is determined by comparing the absorbance to a standard curve prepared with known concentrations of TPF.

-

-

Calculation: Dehydrogenase activity is typically expressed as µg of TPF produced per gram of dry soil per hour (µg TPF g⁻¹ soil h⁻¹).

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.

-

Lipid Extraction:

-

Lipids are extracted from a known amount of freeze-dried soil (e.g., 0.5-3.0 g) using a one-phase mixture of chloroform, methanol, and a buffer (e.g., citrate or phosphate buffer).

-

-

Fractionation:

-

The extracted lipids are fractionated using solid-phase extraction (SPE) columns containing silica gel.

-